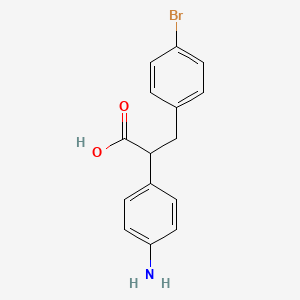

2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBOZDPKLINAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)N)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Aminophenyl 3 4 Bromophenyl Propanoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation in Arylpropanoic Acid Scaffolds

The formation of the carbon-carbon bonds that define the 2-arylpropanoic acid structure is a critical aspect of its synthesis. Modern organic chemistry offers several powerful methods to achieve this, including cross-coupling reactions, rearrangement strategies, and radical alkylations.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for forming C(sp²)–C(sp²) bonds, which are central to the structure of many pharmaceutical compounds. nih.gov

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, has been extensively used in the synthesis of biaryl compounds and can be adapted for the synthesis of 2-arylpropanoic acid precursors. nih.govmdpi.com For instance, a suitably substituted aryl boronic acid can be coupled with an aryl halide to construct the desired biaryl framework. Subsequent functional group manipulations can then be employed to introduce the propanoic acid moiety. A key advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups and its generally mild reaction conditions. mdpi.com Carbonylative Suzuki-Miyaura couplings have also been developed, offering a direct route to introduce a carbonyl group, which can be a precursor to the carboxylic acid. rsc.org

| Reaction | Key Reactants | Catalyst System (Typical) | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester + Aryl Halide | Pd catalyst (e.g., Pd(dppf)Cl₂) and a base | High functional group tolerance, mild conditions. nih.gov | Requires pre-functionalized boron reagents. |

| Heck Reaction | Aryl Halide + Alkene (e.g., Ethylene) | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | High regioselectivity in a one-pot, two-step process. doaj.orgnih.gov | May require high pressures of ethylene. |

Aryl Migration and Rearrangement Reactions

Aryl migration reactions provide an alternative and powerful strategy for the synthesis of 2-arylpropanoic acids. These reactions involve the intramolecular movement of an aryl group.

One such approach is the oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. In this method, a diastereoisomeric mixture of a 1-aryl-1-hydroxyprop-2-yl phenyl selenide (B1212193) is oxidized, typically with meta-chloroperbenzoic acid (m-CPBA). This oxidation induces a 1,2-aryl shift, leading to the formation of a methyl 2-arylpropanoate in high yield when methanol (B129727) is used as the solvent. rsc.org If the reaction is conducted in a solvent like tetrahydrofuran, the 2-arylpropanoic acid can be obtained directly. rsc.org

Radical aryl migrations have also emerged as a versatile tool in organic synthesis. rsc.org These reactions can be initiated by the addition of a radical to an unactivated alkene, triggering an intramolecular aryl migration. sustech.edu.cn For example, a photoredox-catalyzed approach can facilitate the migration of an aryl group from an aryl ether to a carboxylic acid group, forming an ester. nih.gov This type of retro-Smiles rearrangement proceeds under mild conditions, avoiding the need for transition metals and stoichiometric oxidants. nih.gov The generation of an alkyl radical can lead to a cyclization onto an aryl ring, followed by a neophyl-type rearrangement to achieve a 1,2-aryl migration, ultimately yielding a ketone precursor to the desired acid. nih.gov

Radical Alkylation Reactions

The generation and application of radicals offer unique pathways for C-C bond formation. In the context of arylpropanoic acid synthesis, radical alkylation can be a key step. Visible-light photoredox catalysis has become a prominent method for generating alkyl and acyl radicals under mild conditions. nih.govbeilstein-journals.org

For instance, a tertiary alkyl radical can be generated from the single-electron oxidation of cesium oxalate, initiated by an iridium photocatalyst. This radical can then react with an alkyne to form a vinyl radical, which can subsequently be coupled with an aryl bromide via a nickel co-catalyst to form a substituted alkene. nih.gov While not a direct route to 2-arylpropanoic acids, this methodology highlights the potential for creating key intermediates.

Aryl radicals, which can be generated from aryl halides or diazonium salts, are versatile intermediates for C-C bond formation. nih.gov They can participate in hydrogen atom transfer (HAT) processes, which are thermodynamically favorable, allowing for the functionalization of C(sp³)-H bonds. nih.gov This capability opens up possibilities for direct C-H arylation to form precursors to 2-arylpropanoic acids.

Enantioselective Synthesis and Chiral Resolution Techniques

Many biologically active 2-arylpropanoic acids are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to side effects. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful and efficient method for producing chiral carboxylic acids. nsf.govacs.org This approach involves the reduction of a C=C double bond in the presence of a chiral catalyst, leading to the formation of a new stereocenter with high enantiomeric excess (ee).

Transition metal catalysts based on rhodium, ruthenium, and iridium have been well-established for this transformation. acs.orgnih.gov More recently, catalysts based on earth-abundant first-row transition metals, such as cobalt, have been developed. nsf.govacs.orgresearchgate.net Chiral bis(phosphine) cobalt complexes have been shown to be highly effective precatalysts for the asymmetric hydrogenation of a variety of α,β-unsaturated carboxylic acids, affording the corresponding chiral products in high yields and enantioselectivities. nsf.govacs.org These cobalt-based systems are compatible with various functional groups and can operate in protic solvents like methanol. nsf.gov

| Metal Center | Typical Ligand | Substrate Scope | Key Features |

|---|---|---|---|

| Cobalt | Chiral bis(phosphines) (e.g., PhBPE) | Di-, tri-, and tetra-substituted acrylic acids. nsf.govacs.org | Utilizes an earth-abundant metal, operates via homolytic H₂ cleavage. acs.org |

| Ruthenium | BINAP and analogues | Wide range of unsaturated acids. nih.gov | Well-established, highly efficient, often requires high pressures. nih.gov |

| Rhodium/Iridium | Various chiral phosphine ligands | Effective for a broad scope of substrates. nih.gov | High enantioselectivities achieved with various ligand combinations. nih.gov |

Kinetic Resolution Strategies (e.g., Enantioselective Esterification)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enantioselective esterification is a common method for the kinetic resolution of racemic carboxylic acids. In this process, a chiral acyl-transfer catalyst can be used to selectively esterify one enantiomer of the racemic acid, leaving the other enantiomer unreacted. mdpi.com For example, (+)-benzotetramisole (BTM) has been used as a chiral catalyst in the presence of an achiral alcohol and a coupling agent like pivalic anhydride (B1165640) to resolve racemic 2-aryl-2-fluoropropanoic acids. mdpi.com This allows for the separation of the chiral carboxylic acid and its corresponding ester, both with high enantiomeric excess. mdpi.com

Enzymes, particularly lipases, are also highly effective catalysts for the kinetic resolution of 2-arylpropanoic acids. researchgate.netmdpi.com Lipase-catalyzed enantioselective esterification or transesterification can be performed in an enzyme membrane reactor, providing a continuous process for resolving racemic mixtures. researchgate.net For instance, lipase (B570770) from Pseudomonas sp. has been immobilized on a membrane and used for the resolution of racemic 2-(2-fluoro-4-biphenyl)propanoic acid, achieving enantiomeric excesses exceeding 99%. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Non-enzymatic DKR of racemic α-arylalkanoic acids has been achieved through enantioselective esterification coupled with rapid racemization of the starting acid. rsc.org

Asymmetric Alkylation of Chiral Auxiliaries (e.g., Oxazolidinones)

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the specific stereoisomer of a chiral drug is often responsible for its therapeutic effect. williams.edu Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.org Among the most reliable and widely used are the Evans oxazolidinone auxiliaries, which offer high levels of stereocontrol in alkylation reactions to create chiral carboxylic acid derivatives. williams.eduharvard.edu

The process begins with the acylation of the chiral auxiliary, for instance, a commercially available amino alcohol-derived oxazolidinone, with a propanoic acid derivative. This creates an N-acyl oxazolidinone. Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), selectively forms a rigid, chelated Z-enolate. williams.edu The chiral auxiliary's bulky substituent (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. Consequently, when an electrophile (such as 4-bromobenzyl bromide) is introduced, it can only approach from the less sterically hindered face. williams.edu This directed attack results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. researchgate.net

A key advantage of this method is the predictability of the stereochemical outcome and the high diastereomeric excess (d.e.) that is often achieved. williams.edu After the alkylation step, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired enantiomerically enriched carboxylic acid. The valuable auxiliary can then be recovered and reused, adding to the method's efficiency. researchgate.net

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Benzyl bromide | >98% | harvard.edu |

| (S)-4-benzyl-2-oxazolidinone | NaN(TMS)2 | Allyl iodide | 96% (98:2 ratio) | williams.edu |

| (S)-4-isopropyl-2-oxazolidinone | LDA | Ethyl iodide | 94% | harvard.edu |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the synergy between traditional organic chemistry and biocatalysis, harnessing the high selectivity and efficiency of enzymes for specific transformations within a multi-step chemical sequence. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds under mild, environmentally friendly conditions. Enzymes, such as lipases, proteases, and dehydrogenases, operate with exceptional regio- and stereoselectivity, often outperforming conventional chemical catalysts. nih.gov

For the synthesis of arylpropanoic acids, chemoenzymatic methods can be applied in several ways:

Kinetic Resolution: A racemic mixture of an arylpropanoic acid ester can be treated with a lipase. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer from the unreacted one.

Asymmetric Reduction: An achiral ketone precursor can be stereoselectively reduced to a chiral alcohol using an alcohol dehydrogenase, which can then be converted to the target acid.

Asymmetric Amination: Transaminase enzymes can be used for the stereoselective amination of a ketone precursor, directly installing the chiral amine functionality found in the target molecule's aminophenyl group. nih.gov

A significant advantage of biocatalysis is that reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing the need for harsh reagents and organic solvents. nih.gov The discovery and engineering of new enzymes continue to expand the portfolio of chemical transformations accessible to biocatalysis, making it an increasingly powerful tool for complex molecule synthesis. nih.gov

Introduction of Amine and Bromine Functionalities

Amination Strategies (e.g., Reduction of Nitro Precursors)

One of the most common and reliable methods for introducing an aromatic amino group is through the reduction of a nitroarene precursor. researchgate.net Nitro groups can be readily introduced to aromatic systems via electrophilic nitration. The subsequent reduction to an amine is a well-established transformation with a wide variety of available reagents, allowing for high functional group tolerance. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective and the process generates water as the only byproduct, making it an environmentally friendly option. organic-chemistry.orgwikipedia.org

Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are also widely used, particularly on an industrial scale. wikipedia.org

Transfer Hydrogenation: Formic acid or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C, avoiding the need for handling gaseous hydrogen. organic-chemistry.org

The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temp. | High yield, clean reaction, green byproduct (H₂O). | organic-chemistry.org |

| Fe, HCl or CH₃COOH | Reflux | Cost-effective, widely used in industry. | wikipedia.org |

| SnCl₂·2H₂O | EtOH, reflux | Effective for substrates with acid-sensitive groups. | wikipedia.org |

| Formic Acid, Fe catalyst | Mild conditions | Base-free transfer hydrogenation, good functional group tolerance. | organic-chemistry.org |

Halogenation Techniques for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). libretexts.org In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring, replacing a hydrogen atom. youtube.com

Because molecular bromine (Br₂) is not sufficiently electrophilic to react directly with many aromatic compounds, a Lewis acid catalyst is required to increase its reactivity. libretexts.org Common catalysts include iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the aromatic π-system. libretexts.orgyoutube.com

The position of bromination is directed by the substituents already present on the aromatic ring. For the synthesis of the target molecule, bromination of a benzyl-type precursor would be directed by the alkyl group, which is an ortho, para-director. Steric hindrance often favors substitution at the para position.

Sequential Functionalization Approaches

The order in which the amine and bromine functionalities are introduced is a critical strategic consideration. The synthesis of a 2,3-diarylpropanoic acid structure generally involves coupling two distinct aromatic fragments. Therefore, the functional groups are typically installed on the starting materials before the key carbon-carbon bond-forming step.

A plausible synthetic pathway could involve:

Preparation of Fragments: Synthesize a 4-nitrophenylacetic acid derivative (the C2 fragment) and a 4-bromobenzyl halide (the C3 fragment). The nitro and bromo groups are introduced to their respective simple aromatic precursors using standard nitration and bromination reactions.

C-C Bond Formation: The key step is the alkylation of the enolate of the 4-nitrophenylacetic acid derivative with the 4-bromobenzyl halide. If stereocontrol is desired, this is where a chiral auxiliary would be employed, as described in section 2.2.3.

Final Transformation: Following the alkylation, the nitro group on the C2 phenyl ring is reduced to the final amine functionality using one of the methods described in section 2.3.1.

This sequence is logical because the directing group effects are managed by performing the functionalization on separate, simpler starting materials. Attempting to functionalize the fully assembled diaryl skeleton would be complicated by the presence of multiple substituents, potentially leading to mixtures of isomers.

Green Chemistry Principles in the Synthesis of Arylpropanoic Acids

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. mdpi.com The synthesis of arylpropanoic acids and other active pharmaceutical ingredients is an area where these principles can have a significant impact. nih.gov

Key green chemistry considerations in these syntheses include:

Atom Economy: Designing reactions where the maximum proportion of atoms from the starting materials is incorporated into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Catalysis: As discussed, catalytic hydrogenation for nitro reduction and the use of biocatalysts in chemoenzymatic routes are prime examples of greener approaches. nih.gov They reduce the need for stoichiometric reagents that generate significant waste.

Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. nih.gov For instance, developing reactions that can be performed in water or other benign solvents is a key goal. nih.gov Chemoenzymatic reactions often use water as a solvent. nih.gov

Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, such as many biocatalytic processes, reduces energy consumption. Microwave-assisted synthesis can also be a tool to improve energy efficiency. mdpi.com

Waste Prevention: The ideal synthesis would produce no waste. One-pot or cascade reactions, where multiple transformations occur in a single reactor without isolating intermediates, can significantly reduce waste generation and improve efficiency. nih.gov

By integrating these principles, the synthesis of 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid and its analogues can be shifted towards more sustainable and economically viable manufacturing processes. researchgate.net

Solvent-Free or Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major goal in green chemistry is to replace these solvents with environmentally benign alternatives like water or to eliminate them entirely (solvent-free reactions).

The synthesis of arylpropanoic acid analogues has been successfully demonstrated in aqueous media. For instance, the selective bromination of 2-methyl-2-phenylpropanoic acid to produce 2-(4-bromophenyl)-2-methylpropanoic acid can be achieved in water, avoiding the use of toxic halogenated solvents like carbon tetrachloride. google.compatsnap.com This approach is significant as it demonstrates that key transformations in the synthesis of such intermediates can be performed under environmentally friendly conditions. The reaction can proceed effectively under acidic, neutral, or alkaline aqueous conditions, offering flexibility while maintaining high product purity. google.com One patented method describes the reaction of 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium, resulting in a substantially pure product that is a key intermediate for pharmaceuticals. patsnap.com

Solvent-free, or solid-state, reactions represent another important green methodology. Often facilitated by microwave irradiation, these reactions can be remarkably efficient. For example, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines has been achieved by treating 4'-hydroxy chalcones with malononitrile (B47326) and ammonium acetate (B1210297) under solventless microwave conditions. researchgate.net This method not only eliminates the need for a solvent but also dramatically reduces reaction times. researchgate.net

The table below summarizes findings for an aqueous synthesis of a closely related analogue, highlighting the move away from conventional organic solvents.

| Reactant | Reagent | Medium | Conditions | Yield | Purity (GC) | Ref |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | Neutral pH (maintained with Na2CO3 solution) | 74.3% | 98.8% | patsnap.com |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | Acidic (pH 1-2 with HCl) | 81% | 98.5% | google.com |

Atom-Economy Maximization

Introduced in the 1990s, the concept of atom economy has become a fundamental principle of green chemistry. jocpr.com It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy signifies a more efficient process with minimal generation of waste byproducts. jocpr.com This is distinct from reaction yield, as a reaction can have a near-100% yield but a poor atom economy if it generates a significant amount of non-desired byproducts.

Maximizing atom economy is crucial in the synthesis of fine chemicals and pharmaceuticals, where multi-step syntheses can otherwise generate substantial waste. Strategies to improve atom economy include:

Designing reactions with minimal byproducts: Addition reactions, cycloadditions, and rearrangements are inherently more atom-economical than substitution or elimination reactions, which generate leaving groups or other waste products. nih.govrsc.org

Catalytic Approaches (e.g., Heterogeneous Catalysis, Organocatalysis)

Catalysis is a powerful tool for achieving green and efficient synthesis. Catalysts accelerate reaction rates, often allow for milder reaction conditions, and can provide high selectivity, all while being used in substoichiometric amounts. jk-sci.com This leads to processes that are more energy-efficient and generate less waste, directly contributing to higher atom economy. rsc.org

In the synthesis of arylpropanoic acids and their precursors, various catalytic methods have been employed.

Transition Metal Catalysis: Transition metals like palladium, platinum, and ruthenium are widely used in reactions such as catalytic hydrogenation and cross-coupling. jocpr.com These methods are vital for constructing the carbon skeletons of complex molecules. jocpr.comjk-sci.com

Acid/Base Catalysis: Simple inorganic catalysts are also effective. For example, in a patented synthesis for 2-(4-bromomethylphenyl)propionic acid, a related intermediate, potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is used as a catalyst in the formation of an isopropionitrile intermediate. google.com

Organocatalysis: This branch of catalysis uses small organic molecules to catalyze reactions. It has emerged as a powerful alternative to metal-based catalysis, often avoiding issues of metal toxicity and contamination in the final product.

The shift from stoichiometric reagents to catalytic systems is a defining feature of modern, sustainable chemical manufacturing. rsc.org For the synthesis of this compound, employing catalytic C-C bond-forming reactions or catalytic functional group transformations would be a primary strategy for enhancing efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technology for accelerating organic reactions. Unlike conventional heating where heat is transferred inefficiently through the vessel walls, microwaves directly energize molecules in the reaction mixture via dipole rotation and ionic conduction. This leads to rapid, uniform heating and often results in dramatic reductions in reaction times, increased product yields, and improved purity. nih.gov

This technique is particularly well-suited for multicomponent reactions and for syntheses that are sluggish under conventional heating. nih.gov The synthesis of various propanoic acid derivatives and other heterocyclic compounds has been significantly improved using microwave irradiation. For example, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from arylamidoximes and succinic anhydride was achieved in just 2-3 minutes with good yields under microwave conditions, a significant improvement over traditional methods. nih.gov

Another study on the synthesis of substituted pyridines demonstrated a stark contrast between conventional and microwave-assisted methods.

| Method | Reaction Time | Yield | Conditions | Ref |

| Conventional Heating | 8-10 hours | 60-72% | Reflux | researchgate.net |

| Microwave Irradiation | 4-6 minutes | 82-90% | Solvent-free | researchgate.net |

The combination of microwave heating with solvent-free or aqueous conditions represents a powerful green chemistry approach. researchgate.net Applying this technology to the synthesis of this compound could offer a rapid, efficient, and environmentally friendly route to this valuable compound.

Chemical Reactivity and Derivatization Studies of 2 4 Aminophenyl 3 4 Bromophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is a reversible equilibrium, and water is often removed to drive the reaction towards the product.

Amidation , the formation of an amide bond, requires the activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. This is commonly accomplished using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. The only byproduct in direct amidation is water. wikipedia.org Boron-derived catalysts, particularly ortho-substituted boronic acids, have emerged as efficient catalysts for direct amidation under mild conditions. wikipedia.org

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HATU), Base | Amide |

| Amidation (Catalytic) | Amine (R'R''NH), Boronic Acid Catalyst, Molecular Sieves | Amide |

Reductive Transformations

The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents due to the low electrophilicity of the carboxylate carbon. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF), followed by an aqueous workup. Alternative methods may involve the use of borane (BH₃) complexes, which offer different selectivity profiles.

Decarboxylative Reactions

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide and resulting in a C-H bond. While direct decarboxylation of aryl propanoic acids can be challenging, specialized methods can achieve this transformation. These reactions often proceed via radical pathways or through the use of transition metal catalysts. For instance, silver-catalyzed decarboxylation in the presence of an oxidant or palladium-catalyzed protodecarboxylation under mild conditions represent potential routes. mnstate.edu

Transformations at the Aminophenyl Group

The primary aromatic amine on the phenyl ring is a key site for modification, acting as a potent nucleophile and a precursor for diazonium salts.

Acylation and Alkylation of the Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing for reactions with various electrophiles.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an amide. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. This is also a common strategy for installing protecting groups on the amine, such as the tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are crucial in peptide synthesis.

Alkylation introduces alkyl substituents onto the nitrogen atom. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, producing tertiary amines or even quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R'COCl) or Anhydride ((R'CO)₂O), Base | N-Aryl Amide |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc Protected Amine |

| Alkylation | Alkyl Halide (R'-X), Base (potential for over-alkylation) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Diazotization and Subsequent Reactions

One of the most powerful transformations of primary aromatic amines is diazotization. wikipedia.org The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). mnstate.educsbsju.edu This process converts the amino group into a diazonium salt (-N₂⁺ Cl⁻).

Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen moiety (N₂) is an excellent leaving group, which can be displaced by a wide variety of nucleophiles. libretexts.orgbyjus.com Many of these displacement reactions are known as Sandmeyer reactions, which utilize copper(I) salts as catalysts or reagents. masterorganicchemistry.comwikipedia.org This opens a pathway to a diverse range of substituted aromatic compounds that are often difficult to synthesize by other means. organic-chemistry.org

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) |

| Sandmeyer-type Reaction | KI | -I (Iodo) |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F (Fluoro) |

| Hydroxylation | H₂O, H⁺, Heat | -OH (Hydroxy) |

| Reduction | H₃PO₂ (Hypophosphorous acid) | -H (Deamination) |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on the computational and theoretical investigations of 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid that would meet the specific requirements of the requested outline.

Studies employing Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and computational reaction mechanism elucidation are highly specific to the molecule being investigated. While research exists for structurally similar compounds—such as other derivatives of propanoic acid or molecules containing aminophenyl and bromophenyl groups—extrapolating this data would not provide a scientifically accurate account for this compound itself.

Therefore, providing an article with the requested sections on electronic structure, conformational analysis, vibrational frequencies, molecular dynamics, and transition state analysis is not possible without the specific computational data for this exact compound.

Computational and Theoretical Investigations of 2 4 Aminophenyl 3 4 Bromophenyl Propanoic Acid

Reaction Mechanism Elucidation through Computational Modeling

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state.

Although no specific kinetic isotope effect studies have been published for 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid, the structural features of this molecule, particularly the benzylic C-H bond at the 3-position, make it a candidate for such investigations. Reactions involving the cleavage of this C-H bond would be expected to exhibit a primary KIE. For instance, in oxidation or dehydrogenation reactions at the benzylic position, substituting the hydrogen atom with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate.

The magnitude of the primary KIE (kH/kD) is typically in the range of 2-7 at room temperature for reactions where the C-H bond is broken in the rate-determining step. However, significantly larger KIEs have been observed in some enzymatic and organometallic reactions, often taken as evidence for quantum mechanical tunneling. nih.govnih.gov

For example, studies on the benzylic hydroxylation of 4-methyl-phenylalanine by aromatic amino acid hydroxylases have shown intrinsic primary isotope effects of about 10. nih.gov In the realm of organometallic chemistry, the Rh(I)-catalyzed direct C-H alkylation of benzylic amines has demonstrated a primary kinetic isotope effect of 4.3 at the benzylic C-H position. acs.org

A hypothetical KIE study on this compound could involve the synthesis of its deuterated analogue, 2-(4-Aminophenyl)-3-(4-bromophenyl)-3-deuteriopropanoic acid, and a comparison of its reaction rates in a suitable chemical transformation with the non-deuterated compound. The results could reveal whether the benzylic C-H bond is cleaved in the rate-determining step of the reaction.

Below is a table illustrating typical primary kinetic isotope effects observed in reactions involving C-H bond cleavage at benzylic positions in analogous systems.

| Reaction Type | Substrate | kH/kD | Reference |

| Benzylic Hydroxylation | 4-CH₂²H-phenylalanine | ~10 | nih.gov |

| C-H Alkylation | Deuterated Benzylic Amine | 4.3 | acs.org |

| H-atom Abstraction | Ethylbenzene | >30 | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. mdpi.com These models are invaluable in drug discovery and materials science for predicting the properties of new compounds, thereby guiding synthesis and testing efforts.

Specific QSPR models for this compound have not been developed. However, QSPR and QSAR studies on structurally related compounds, such as substituted phenylpropanoic acids and other amino acid derivatives, have been successfully conducted. researchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

The general workflow for a QSPR study on analogues of this compound would involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined property values would be compiled.

Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors would be calculated using computational chemistry software. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.

For instance, a QSAR study on a series of meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor gamma agonists resulted in a statistically significant model with a high correlation coefficient (r² = 0.9393) and cross-validated correlation coefficient (q² = 0.8718). researchgate.net Such models can help identify the key molecular features that influence the biological activity of this class of compounds.

The table below provides an example of the types of molecular descriptors that could be used in a QSPR study of analogues of this compound and their typical influence on a given property.

| Descriptor Type | Example Descriptor | Potential Influence on Property |

| Electronic | Dipole Moment | Can affect solubility and receptor binding. |

| Steric | Molecular Volume | Influences the fit of the molecule into a binding site. |

| Hydrophobic | LogP | Relates to membrane permeability and bioavailability. |

| Topological | Wiener Index | Encodes information about molecular branching. |

By applying these well-established computational and theoretical methodologies, significant insights into the chemical behavior and potential applications of this compound and its analogues can be gained, even in the absence of direct experimental data for the specific compound.

Advanced Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 2,3-diarylpropionic acids, such as 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid, is a field ripe for innovation. Traditional methods often involve multiple steps with moderate to good yields, but the demand for greater efficiency and selectivity, particularly enantioselectivity, drives the exploration of novel synthetic strategies. One promising approach involves a two-step, one-pot protocol. This can be conceptualized as an initial Heck reaction of a substituted aryl bromide with an appropriate alkene, followed by a hydroxycarbonylation step. mdpi.com The elegance of such a method lies in the potential use of a single catalyst for both transformations, thereby reducing waste and purification steps. mdpi.com

Another advanced route is the regioselective synthesis through a stepwise copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.net This method offers the significant advantage of pre-setting the carboxylic acid position, leading to a single regioisomer, which is a common challenge in traditional hydrocarboxylation strategies. researchgate.net The development of novel ligands, such as neoisopinocampheyldiphenylphosphine (NISPCPP), has been shown to be effective in the sequential palladium-catalyzed Heck coupling and hydroxycarbonylation, leading to high regioselectivity and good yields. mdpi.com

| Synthetic Route | Key Reactions | Potential Advantages | Key Challenges |

|---|---|---|---|

| Two-Step, One-Pot Protocol | Heck reaction, Hydroxycarbonylation | High atom economy, reduced purification steps. | Catalyst compatibility for both steps. |

| Boracarboxylation/Cross-Coupling | Copper-catalyzed boracarboxylation, Suzuki-Miyaura cross-coupling | High regioselectivity, access to a wide range of derivatives. researchgate.net | Multi-step process, potential for metal contamination. |

| Asymmetric Hydrogenation | Asymmetric hydrogenation of α-substituted acrylic acids | High enantioselectivity. | Synthesis of the prochiral precursor. |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond established methods, the exploration of unconventional reaction pathways and novel catalytic systems offers fertile ground for research. The use of earth-abundant and non-toxic metals in catalytic systems is a key area of interest. researchgate.net For instance, nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions present a stereoselective route to α-chiral carboxylic acids from terminal alkynes. researchgate.net The development of novel catalysts, such as those based on a unique heptazine chain structure with two copper ions, has shown promise in improving the yield of complex molecules and can be recovered and reused, enhancing sustainability. sciencedaily.com

Furthermore, the investigation of Lewis acid-catalyzed asymmetric reactions of related unsaturated carbonyl compounds could open new avenues for the stereocontrolled synthesis of this compound. nih.govresearchgate.net Chiral N,N′-dioxide-metal complexes have been shown to catalyze diverse reactions with high efficiency and stereoinduction. researchgate.net The development of innovative catalytic reaction systems, such as aqueous-solid systems, mixed micelle systems, and Pickering emulsion systems, could also lead to more effective and environmentally friendly synthetic processes. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic routes with flow chemistry and automated synthesis platforms represents a significant leap forward in the production of complex molecules like this compound. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced control over reaction parameters, improved safety profiles for handling hazardous reagents and intermediates, and the ability to perform multi-step syntheses in a continuous fashion. nih.govsyrris.com This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs). rsc.org

Automated synthesis platforms can further accelerate the drug discovery and development process by enabling the rapid generation of compound libraries and the optimization of reaction conditions. drugdiscoverytrends.comacs.org The combination of flow chemistry with automation allows for the integration of synthesis, purification, and analysis, leading to a more efficient and reproducible workflow. syrris.com For the synthesis of chiral compounds, automated systems can be employed for sequential reactions, purification, and even in-line analysis to determine enantiomeric excess.

| Parameter | Flow Chemistry Approach | Traditional Batch Process |

|---|---|---|

| Heat and Mass Transfer | Excellent, due to high surface-area-to-volume ratio. | Often limited, can lead to hotspots and side reactions. |

| Reaction Control | Precise control of temperature, pressure, and residence time. rsc.org | Less precise, potential for temperature and concentration gradients. |

| Safety | Smaller reaction volumes, in-situ generation of hazardous reagents. syrris.com | Larger volumes of hazardous materials. |

| Scalability | Scaling-out by running parallel reactors or longer run times. | Often requires re-optimization of reaction conditions. |

Multiscale Computational Modeling for Complex Reactivity and Supramolecular Interactions

Computational modeling is an increasingly indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of this compound, multiscale computational modeling can provide profound insights into its reactivity and potential supramolecular interactions. Advances in theory and processing power have established computation as a valuable tool for interpreting and predicting the outcomes of stereoselective reactions. rsc.org

Machine learning, in particular, has emerged as a powerful approach for predicting the stereoselectivity of chemical transformations with a high degree of accuracy. arxiv.orgresearchgate.netarxiv.org By training models on existing experimental data, it is possible to predict the enantiomeric excess of new reactions, thereby guiding the selection of catalysts and reaction conditions. bohrium.com Computational methods can also be used to elucidate reaction mechanisms, identify transition states, and predict the influence of different substituents on reactivity. This predictive power can significantly reduce the amount of experimental work required to develop efficient and selective synthetic routes.

Bio-Inspired Synthesis and Green Chemical Engineering Principles

The principles of green chemistry are becoming increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. ispe.orgpfizer.comnih.gov For a molecule like this compound, the application of green chemical engineering principles can lead to more sustainable and environmentally friendly production processes. This includes the use of renewable feedstocks, safer solvents, and catalytic reactions that minimize waste. mdpi.comacs.org

Bio-inspired synthesis offers a particularly promising avenue for the development of green synthetic methods. documentsdelivered.com The use of enzymes as biocatalysts, for example, can enable highly selective transformations to be carried out under mild reaction conditions in aqueous media. mdpi.com Inspired by the way proteins are synthesized in nature, researchers are developing novel polymerization techniques for amino acid derivatives that can be performed in the presence of water and impurities, streamlining the production of complex peptides and related molecules. nih.govpnas.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and improving process safety. Advanced spectroscopic probes, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a powerful means of achieving this. mt.comspectroscopyonline.com These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction, without the need for sampling and off-line analysis. mt.com

The integration of spectroscopic probes with microwave-assisted synthesis allows for real-time in-situ monitoring of these rapid reactions. researchgate.net The data obtained from in-situ spectroscopy can be used to develop a deeper understanding of reaction kinetics and mechanisms, as well as to identify reaction endpoints with high precision. mt.com This information is invaluable for the development of robust and efficient synthetic processes for complex molecules like this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-step organic reactions, such as:

- Friedel-Crafts alkylation to introduce the bromophenyl group.

- Buchwald-Hartwig amination for installing the aminophenyl moiety .

- Carboxylic acid formation via hydrolysis of ester intermediates .

Key variables affecting yield include:

- Temperature control (e.g., amination steps require 80–100°C for optimal catalytic activity) .

- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .

- Solvent polarity (e.g., DMF or THF for polar intermediates) .

Validation via HPLC (≥95% purity) and NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) is critical .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substituted bromophenyl groups show singlet peaks near δ 7.5 ppm) .

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 335.1 for C₁₅H₁₃BrNO₂) .

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) to assess purity .

Advanced: How can computational modeling optimize reaction pathways for this compound’s synthesis?

Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like amination or hydrolysis .

- Reaction path screening : Tools like Gaussian or ORCA simulate energy barriers, identifying bottlenecks (e.g., steric hindrance in bromophenyl substitution) .

- Machine learning : Train models on datasets of similar arylpropanoic acids to predict optimal catalysts/solvents (e.g., random forest algorithms) .

Experimental validation via kinetic studies (e.g., rate constants under varied conditions) is essential to confirm computational predictions .

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Impurity profiles : Trace intermediates (e.g., unreacted bromophenyl precursors) can skew results. Use LC-MS/MS to identify contaminants .

- Assay conditions : Buffer pH (e.g., carboxylic acid protonation at pH < 4 alters binding affinity) .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to confirm target selectivity .

Dose-response curves (IC₅₀ values) and SAR studies (modifying bromine/amine positions) help clarify mechanisms .

Advanced: What experimental design strategies improve scalability while minimizing byproducts?

Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading, stoichiometry) .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Post-synthesis, recrystallization in ethanol/water mixtures (7:3 v/v) removes hydrophobic byproducts .

Basic: What are the primary research applications of this compound?

Answer:

- Enzyme inhibition : Acts as a scaffold for tyrosine kinase inhibitors due to its bromophenyl-aminophenyl motif .

- Fluorescent probes : Derivatives (e.g., APF/HPF analogs) detect reactive oxygen species in cells .

- Metal-organic frameworks (MOFs) : Carboxylic acid group facilitates coordination with transition metals .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks.

- HPLC-UV : Track degradation products (e.g., de-bromination or oxidation at the aminophenyl group) .

- Karl Fischer titration : Monitor moisture uptake, which accelerates hydrolysis of the carboxylic acid group .

Store under argon at –20°C in amber vials to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.